(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate
Overview
Description
The compound “(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate” is an ester derived from an amino acid. It contains a benzyloxy carbonyl (Cbz) protecting group, commonly used in peptide synthesis to protect the amino group .
Molecular Structure Analysis
The molecule contains several functional groups: an ester group (-COO-), a carbamate group (benzyloxy carbonyl), and an amino group (-NH2). The presence of these groups will influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound could undergo various reactions due to its functional groups. For instance, under acidic conditions, the ester could be hydrolyzed to yield a carboxylic acid . The Cbz protecting group could be removed under hydrogenation conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar groups like the ester and carbamate could increase its solubility in polar solvents .Scientific Research Applications
Synthesis of Peptidyl Inhibitors and Heterocyclic Systems
A study by Angelastro et al. (1992) described the synthesis of ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate as a precursor in the development of a potential proteinase inhibitor through a Reformatsky reaction, indicating its utility in creating peptidyl-based inhibitors Angelastro, Bey, Mehdi, & Peet, 1992.
Toplak et al. (1999) utilized a derivative, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, for synthesizing various heterocyclic systems, showcasing the compound's role in the preparation of complex organic molecules Toplak, Svete, Grdadolnik, & Stanovnik, 1999.
Organotin(IV) Complexes and Anticancer Research
- Basu Baul et al. (2009) investigated amino acetate functionalized Schiff base organotin(IV) complexes for their cytotoxicity against various human tumor cell lines, indicating the potential of derivatives in medicinal chemistry and anticancer research Basu Baul, Basu, Vos, & Linden, 2009.
Asymmetric Synthesis and Chemical Transformations
- Estermann and Seebach (1988) described the diastereoselective alkylation of 3-aminobutanoic acid, where derivatives like (S)-Methyl 3-(benzoylamino) butanoate are used, highlighting the application in asymmetric synthesis and the preparation of amino acid derivatives Estermann & Seebach, 1988.
Advanced Material Synthesis
- Organotin(IV) complexes derived from proteinogenic amino acids have been synthesized and assessed for their larvicidal efficacy, demonstrating the compound's utility in creating materials with biological applications Baul, Kehie, Höpfl, Duthie, Eng, & Linden, 2016.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl (3S)-4-methyl-3-(phenylmethoxycarbonylamino)pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-11(2)13(9-14(17)19-3)16-15(18)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXHQDBNJXKWKM-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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